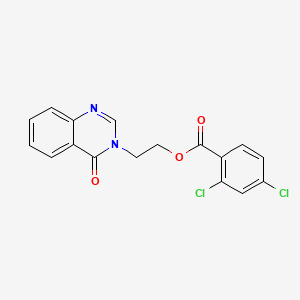![molecular formula C16H25NO3S B604197 Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine CAS No. 1206117-79-4](/img/structure/B604197.png)
Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine is an organic compound that features a cyclohexyl group, an ethoxyphenyl group, and a sulfonyl group attached to an ethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-ethoxyphenyl with a sulfonyl chloride derivative, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The final step involves the attachment of the ethylamine group under controlled conditions, often using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents that enhance reaction rates and selectivity is common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the cyclohexyl and ethoxyphenyl groups provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylsulfonylamine: Similar structure but lacks the ethoxyphenyl group.
Ethylsulfonylphenylamine: Contains the ethylamine and sulfonyl groups but lacks the cyclohexyl group.
Phenylsulfonylethylamine: Similar but lacks the cyclohexyl and ethoxy groups.
Uniqueness: Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine is unique due to the combination of its cyclohexyl, ethoxyphenyl, and sulfonyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1206117-79-4 |
|---|---|
Molekularformel |
C16H25NO3S |
Molekulargewicht |
311.4g/mol |
IUPAC-Name |
N-cyclohexyl-4-ethoxy-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-3-17(14-8-6-5-7-9-14)21(18,19)16-12-10-15(11-13-16)20-4-2/h10-14H,3-9H2,1-2H3 |
InChI-Schlüssel |
INPUNYTVKUZORO-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604114.png)
![N-{2-[(methylsulfonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604116.png)
![N-[2-(1-naphthoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604118.png)
![N-[2-(2-naphthoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604121.png)
![N-{2-[(2-pyrazinylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604122.png)
![N-{3-[(2-pyrazinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604123.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604124.png)
![N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604125.png)
![N-{3-[(1-benzofuran-2-ylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604126.png)
![N-[3-(isonicotinoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604128.png)
![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B604133.png)
![4-oxo-N-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604135.png)
![N-{3-[isonicotinoyl(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604136.png)

